N-(2-(5-Bromo-1H-indol-3-yl)ethyl)-2-iodofuran-3-carboxamide

Chemical Biology Medicinal Chemistry Fragment-Based Drug Design

N-(2-(5-Bromo-1H-indol-3-yl)ethyl)-2-iodofuran-3-carboxamide (CAS 920505-99-3) is a synthetic small molecule characterized by a 5-bromoindole moiety linked via an ethyl spacer to a 2-iodofuran-3-carboxamide group, with a molecular formula of C15H12BrIN2O2 and a molecular weight of 459.08 g/mol. It is categorized as a heteroaromatic building block and a potential indoleamine 2,3-dioxygenase (IDO) inhibitor.

Molecular Formula C15H12BrIN2O2
Molecular Weight 459.08 g/mol
CAS No. 920505-99-3
Cat. No. B12905423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(5-Bromo-1H-indol-3-yl)ethyl)-2-iodofuran-3-carboxamide
CAS920505-99-3
Molecular FormulaC15H12BrIN2O2
Molecular Weight459.08 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(=CN2)CCNC(=O)C3=C(OC=C3)I
InChIInChI=1S/C15H12BrIN2O2/c16-10-1-2-13-12(7-10)9(8-19-13)3-5-18-15(20)11-4-6-21-14(11)17/h1-2,4,6-8,19H,3,5H2,(H,18,20)
InChIKeyMURVDOUCPYEHJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-(5-Bromo-1H-indol-3-yl)ethyl)-2-iodofuran-3-carboxamide (CAS 920505-99-3): A Dual-Halogenated Indole-Furan Carboxamide for Targeted Chemical Biology and Procurement Evaluation


N-(2-(5-Bromo-1H-indol-3-yl)ethyl)-2-iodofuran-3-carboxamide (CAS 920505-99-3) is a synthetic small molecule characterized by a 5-bromoindole moiety linked via an ethyl spacer to a 2-iodofuran-3-carboxamide group, with a molecular formula of C15H12BrIN2O2 and a molecular weight of 459.08 g/mol . It is categorized as a heteroaromatic building block and a potential indoleamine 2,3-dioxygenase (IDO) inhibitor [1]. The compound features two distinct halogen atoms (bromine and iodine) positioned on separate heterocyclic rings, which confers orthogonal reactivity for downstream derivatization and potential for differential halogen bonding interactions with biological targets [2]. Its calculated physicochemical parameters include a LogP of 4.68 and a polar surface area (PSA) of 61.52 Ų, placing it within drug-like chemical space .

Why Generic Indole-Carboxamide Analogs Cannot Substitute for N-(2-(5-Bromo-1H-indol-3-yl)ethyl)-2-iodofuran-3-carboxamide in Rigorous Research Applications


The presence of both a bromine atom at the indole 5-position and an iodine atom at the furan 2-position creates a unique dual-halogenation motif that cannot be replicated by mono-halogenated or non-halogenated indole-furan carboxamide analogs . These two carbon–halogen bonds exhibit distinct bond dissociation energies (C–Br ≈ 285 kJ/mol; C–I ≈ 228 kJ/mol), enabling sequential and chemoselective cross-coupling reactions during synthetic elaboration [1]. In biological contexts, the heavier halogen atoms contribute to enhanced van der Waals contacts and potential halogen bonding with target proteins, where bromine and iodine differ significantly in their σ-hole magnitude and directionality [2]. Additionally, the specific combination of an electron-rich indole nitrogen and the electron-withdrawing iodine substituent on the furan ring modulates the overall electronic distribution, affecting both reactivity and molecular recognition in ways that simpler indole-3-carboxamide or non-iodinated furan analogs cannot achieve [1].

Quantitative Differential Evidence for N-(2-(5-Bromo-1H-indol-3-yl)ethyl)-2-iodofuran-3-carboxamide (CAS 920505-99-3) Versus Closest Structural Analogs


Molecular Weight Differentiation: 459.08 g/mol Versus Non-Iodinated Indole-Furan Carboxamide Analogs

The target compound possesses a molecular weight of 459.08 g/mol, which is approximately 126 amu heavier than its non-iodinated analog N-[2-(5-bromo-1H-indol-3-yl)ethyl]furan-3-carboxamide (theoretical MW ~333.18 g/mol), and approximately 65 amu heavier than the non-brominated analog N-[2-(1H-indol-3-yl)ethyl]-2-iodofuran-3-carboxamide (theoretical MW ~394.02 g/mol) . This increased molecular weight arises from the simultaneous incorporation of both bromine (atomic weight 79.90) and iodine (atomic weight 126.90) atoms, which together contribute approximately 206.8 Da to the total mass [1]. The compound's exact mass of 457.91300 Da places it within the upper range of lead-like chemical space (typically 200–500 Da) while remaining below the 500 Da threshold commonly associated with reduced membrane permeability [2].

Chemical Biology Medicinal Chemistry Fragment-Based Drug Design

Partition Coefficient (LogP) Comparison: Enhanced Lipophilicity of the Dual-Halogenated Scaffold

The target compound exhibits a calculated LogP of 4.68, which is significantly higher than that of analogous indole-3-carboxamide derivatives lacking halogen substitution . By comparison, typical unsubstituted indole-3-ethyl carboxamide scaffolds exhibit calculated LogP values in the range of 1.5–2.8 [1]. The 5-bromoindole substructure alone contributes an estimated ΔLogP of +0.86 versus unsubstituted indole, while the 2-iodofuran moiety adds approximately +1.4 over unsubstituted furan-3-carboxamide, based on Hansch π constants for bromine (π = 0.86) and iodine (π = 1.12) in aromatic systems [2]. This elevated LogP of 4.68 suggests enhanced membrane partitioning, which can be advantageous for targeting intracellular enzymes such as IDO1 but requires monitoring for potential solubility limitations .

ADMET Prediction Drug Design Physicochemical Profiling

Polar Surface Area (PSA) Benchmarking: Optimal 61.52 Ų for Blood-Brain Barrier Penetration Versus Structural Analogs

The compound exhibits a calculated topological polar surface area (tPSA) of 61.52 Ų, which falls below the commonly cited 90 Ų threshold for favorable blood-brain barrier (BBB) penetration and within the 60–70 Ų range considered optimal for CNS-active small molecules [1]. This PSA is comparable to that of the endogenous neurotransmitter serotonin (tPSA ~66.5 Ų for the free base) due to the shared tryptamine-based scaffold, and is lower than many indole-2-carboxamide regioisomers where the carboxamide position can increase PSA to >75 Ų [2]. The compound's amide group contributes approximately 43 Ų to the total PSA, while the two heterocyclic nitrogen atoms add ~12–13 Ų each, leaving the remainder from the furan oxygen [1].

CNS Drug Discovery Blood-Brain Barrier Physicochemical Profiling

Orthogonal Halogen Reactivity: Sequential Cross-Coupling Potential Versus Mono-Halogenated Indole or Furan Analogs

The compound's two carbon–halogen bonds (C5–Br on indole and C2–I on furan) exhibit markedly different reactivities in palladium-catalyzed cross-coupling reactions, with the C–I bond being approximately 5–50 times more reactive than the C–Br bond under standard Suzuki-Miyaura or Sonogashira conditions . Aryl iodides typically undergo oxidative addition to Pd(0) with rate constants 10² to 10³ higher than corresponding aryl bromides, while aryl bromides are 10¹ to 10² faster than aryl chlorides [1]. This differential reactivity enables sequential functionalization: the iodofuran position can be derivatized first under mild conditions (e.g., room temperature, lower catalyst loading), followed by elaboration of the bromoindole position under more forcing conditions [2]. Mono-halogenated analogs such as N-[2-(5-bromo-1H-indol-3-yl)ethyl]furan-3-carboxamide or N-[2-(1H-indol-3-yl)ethyl]-2-iodofuran-3-carboxamide lack this orthogonal derivatization capability, restricting their utility in diversity-oriented synthesis .

Synthetic Chemistry Cross-Coupling Building Block Derivatization

IDO1 Inhibition Potential: Structural Evidence and Database Annotation Versus Clinically Advanced IDO Inhibitors

The compound is annotated in the IDRBlab drug database as a small-molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1, UniProt P14902), a key immunomodulatory enzyme in the kynurenine pathway [1]. While a specific IC50 value for this compound in a recombinant human IDO1 assay was not located in the accessible primary literature from non-excluded sources, the IDRBlab annotation links the compound to patent literature on IDO1 inhibitors [1]. The 5-bromoindole substructure is a recognized pharmacophore in IDO inhibition, as evidenced by the clinical candidate indoximod (1-methyl-D-tryptophan) and preclinical 5-bromo-brassinin derivatives [2]. The halogen bonding potential of the iodine atom on the furan ring may contribute additional binding energy to the IDO1 active-site heme iron, a feature absent in non-iodinated comparator molecules [3]. Quantitative attention: the absence of a publicly reported, direct-comparator IC50 value for this exact compound means that target engagement claims must be considered inferential and warrant independent verification [1].

Immuno-Oncology IDO1 Inhibition Target Engagement

InChI-Confirmed Structural Identity: Definitive Differentiation from Isobaric and Isomeric Compounds Sharing the Formula C15H12BrIN2O2

The compound's identity is unambiguously defined by its IUPAC International Chemical Identifier (InChI): InChI=1S/C15H12BrIN2O2/c16-10-1-2-13-12(7-10)9(8-19-13)3-5-18-15(20)11-4-6-21-14(11)17/h1-2,4,6-8,19H,3,5H2,(H,18,20), and its corresponding InChI Key: MURVDOUCPYEHJP-UHFFFAOYSA-N . This InChI string confirms the specific connectivity: a 5-bromo-1H-indole core at positions 1–2, an ethyl linker at position 3 of the indole (carbon atoms 3 and 5 in the string), and a 2-iodofuran-3-carboxamide group where the iodine is attached to carbon 2 of the furan ring . A search of the molecular formula C15H12BrIN2O2 in chemical databases reveals at least six other isomeric or isobaric compounds, including 4-bromo-N'-(3-iodo-4-methoxybenzylidene)benzohydrazide and N'-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-phenylacetohydrazide, which share the same molecular formula but have entirely different scaffolds and biological profiles . The InChI-based identity therefore serves as a critical procurement quality gate, preventing inadvertent substitution with isobaric contaminants [1].

Compound Authentication Chemical Identity Quality Control

Optimal Research and Procurement Application Scenarios for N-(2-(5-Bromo-1H-indol-3-yl)ethyl)-2-iodofuran-3-carboxamide (CAS 920505-99-3)


Sequential Diversity-Oriented Synthesis of Unsymmetrical Indole-Furan Biaryl Libraries

The orthogonal reactivity of the C–I bond on the furan ring versus the C–Br bond on the indole ring enables two-stage sequential functionalization. Under mild Suzuki-Miyaura conditions (Pd(PPh3)4, 25–40°C, arylboronic acid), the iodofuran position undergoes selective coupling, leaving the bromoindole position intact. Subsequent coupling at the bromoindole position under more forcing conditions (Pd(dppf)Cl2, 80–100°C, different arylboronic acid) installs a second aryl group, generating a library of unsymmetrical indole-furan biaryl compounds from a single starting material . This capability is not available with mono-halogenated analogs and provides a strategic advantage for medicinal chemistry groups engaged in structure–activity relationship (SAR) exploration around the indole-furan scaffold .

CNS-Penetrant Probe Design Leveraging Optimal PSA and Lipophilicity Parameters

With a calculated tPSA of 61.52 Ų (below the 90 Ų BBB threshold) and a LogP of 4.68, this compound's physicochemical profile aligns with parameters associated with central nervous system penetration [1]. The tryptamine-derived scaffold, coupled with dual halogenation, positions the compound as a candidate for CNS-targeted chemical probe development. The 5-bromoindole moiety provides a site for radiolabeling (e.g., via halogen exchange for ⁷⁶Br or PET isotope incorporation), while the 2-iodofuran group offers a handle for late-stage functionalization with polar groups to fine-tune CNS exposure versus peripheral clearance [1].

IDO1-Mediated Immunosuppression Target Engagement Studies with In-House Potency Validation

Given the database annotation of this compound as an IDO1 inhibitor , the most appropriate research application is as a starting scaffold for IDO1 target engagement studies where in-house potency determination is planned. The dual-halogen substitution pattern may confer binding advantages through halogen bonding interactions with the IDO1 heme-iron and adjacent hydrophobic pockets [1]. Researchers should note that publicly reported IC50 values for this specific compound are not available in accessible primary literature from non-excluded sources; therefore, procurement should be accompanied by a plan for biochemical assay validation against recombinant human IDO1. Positive results would position this compound as a useful probe for studying tryptophan catabolism modulation in T-cell activation assays [1].

Authenticated Chemical Biology Tool Compound Procurement with InChI-Based Identity Verification

The compound's InChI Key (MURVDOUCPYEHJP-UHFFFAOYSA-N) provides unambiguous identity verification during procurement, distinguishing it from at least six known isobaric compounds sharing the same molecular formula C15H12BrIN2O2 but possessing entirely different scaffolds such as benzohydrazides and benzylidene derivatives . When sourcing this compound for chemical biology applications, researchers should mandate InChI-based identity confirmation (e.g., via ¹H/¹³C NMR matching to the InChI-derived structure) to ensure that the procured material corresponds to the intended indole-ethyl-furan-3-carboxamide scaffold and not an isobaric contaminant, which would produce spurious biological assay results .

Quote Request

Request a Quote for N-(2-(5-Bromo-1H-indol-3-yl)ethyl)-2-iodofuran-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.